molecular formula C32H37ClN2O2 B13748417 Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- CAS No. 100700-45-6

Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)-

Cat. No.: B13748417
CAS No.: 100700-45-6
M. Wt: 517.1 g/mol
InChI Key: HVHWQLADKGOQSZ-UHFFFAOYSA-N
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Description

Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- is a complex organic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. The unique structure of this compound, featuring multiple piperidine rings and a chlorophenyl group, suggests potential pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine rings, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final steps often involve hydroxylation and coupling reactions to form the complete structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, compounds in the butyrophenone class are often explored for their antipsychotic properties. This specific compound could be investigated for its potential therapeutic effects in treating psychiatric disorders.

Industry

Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- likely involves interactions with neurotransmitter receptors in the brain. The piperidine rings and chlorophenyl group may facilitate binding to dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Another butyrophenone derivative used as an antipsychotic.

    Droperidol: Known for its use in anesthesia and as an antiemetic.

    Trifluperidol: Used in the treatment of schizophrenia.

Uniqueness

What sets Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- apart is its specific structural features, such as the combination of piperidine rings and the chlorophenyl group, which may confer unique pharmacological properties.

Properties

100700-45-6

Molecular Formula

C32H37ClN2O2

Molecular Weight

517.1 g/mol

IUPAC Name

1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-(4-phenylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C32H37ClN2O2/c33-29-12-10-28(11-13-29)32(37)18-23-35(24-19-32)30-14-8-27(9-15-30)31(36)7-4-20-34-21-16-26(17-22-34)25-5-2-1-3-6-25/h1-3,5-6,8-15,26,37H,4,7,16-24H2

InChI Key

HVHWQLADKGOQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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